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Compound of Interest

Compound Name: N-Boc-indole-2-boronic acid

Cat. No.: B1271545 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-indole-2-boronic acid
(CAS No. 213318-44-6), a key building block in modern organic synthesis and medicinal

chemistry. This document details its physicochemical properties, synthesis and purification

protocols, key applications with a focus on cross-coupling reactions, and essential safety and

handling information.

Physicochemical and Structural Data
N-Boc-indole-2-boronic acid is an off-white to light yellow solid, valued for its role as a

versatile intermediate.[1] The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen

enhances its stability and solubility in organic solvents, while the boronic acid moiety at the 2-

position makes it an ideal substrate for various transition-metal-catalyzed cross-coupling

reactions.

Table 1: Physicochemical Properties of N-Boc-indole-2-boronic acid
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Property Value Reference(s)

CAS Number 213318-44-6 [2]

Molecular Formula C₁₃H₁₆BNO₄ [2]

Molecular Weight 261.08 g/mol

Appearance Off-white to light yellow solid [1]

Melting Point 84-94 °C

Boiling Point Decomposes before boiling N/A

Solubility
DMSO: 100 mg/mL (with

sonication)
[1]

Storage Temperature -20°C [1]

Table 2: Structural Identifiers

Identifier Value Reference(s)

Canonical SMILES

CC(C)

(C)OC(=O)n1c(cc2ccccc12)B(

O)O

InChI

1S/C13H16BNO4/c1-

13(2,3)19-12(16)15-10-7-5-4-

6-9(10)8-11(15)14(17)18/h4-

8,17-18H,1-3H3

InChI Key
SVIBPSNFXYUOFT-

UHFFFAOYSA-N

Synthesis and Purification
The synthesis of N-Boc-indole-2-boronic acid is typically achieved through a directed ortho-

metalation strategy starting from N-Boc-indole. This approach offers high regioselectivity for the

2-position of the indole ring.
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Experimental Protocol: Synthesis
This protocol is adapted from established lithiation and borylation procedures.[3][4]

Materials:

1-Boc-indole

Triisopropyl borate

Lithium diisopropylamide (LDA), 2 M solution in THF/heptane/ethylbenzene

Tetrahydrofuran (THF), anhydrous

Ethyl acetate

Hydrochloric acid (HCl), dilute solution

Sodium sulfate (Na₂SO₄), anhydrous

Nitrogen (N₂) gas

Procedure:

Under a nitrogen atmosphere, dissolve 1-Boc-indole (0.201 mol) in 500 mL of anhydrous

tetrahydrofuran in a reaction vessel.

Cool the solution to 0°C using an ice bath.

While stirring, add triisopropyl borate (0.302 mol) to the solution.

Slowly add a 2 M solution of lithium diisopropylamide (LDA) (0.241 mol) dropwise,

maintaining the temperature at 0°C.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by carefully adjusting the pH to ~7 with dilute HCl.

Perform suction filtration to separate any solids and retain the filtrate.
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Transfer the filtrate to a separatory funnel. Extract the aqueous phase three times with ethyl

acetate.

Combine all organic phases and dry over anhydrous sodium sulfate.

Filter the drying agent and concentrate the organic phase under reduced pressure to yield

the crude product.
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Reaction Setup

Core Reaction

Work-up & Isolation

Purification

1-Boc-Indole in THF

Cool to 0°C

Add Triisopropyl Borate

Add LDA (2M) dropwise at 0°C

Monitor via TLC

Quench with dilute HCl (pH 7)

Extract with Ethyl Acetate (3x)

Dry organic layers (Na₂SO₄)

Concentrate in vacuo

Recrystallize from Ethyl Acetate

N-Boc-indole-2-boronic acid

Click to download full resolution via product page

Caption: Synthetic workflow for N-Boc-indole-2-boronic acid.
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Experimental Protocol: Purification
The primary method for purifying N-Boc-indole-2-boronic acid is recrystallization.

Procedure:

Dissolve the crude product in a minimal amount of hot ethyl acetate. Note: The compound

can decompose at elevated temperatures, so avoid excessive heating.[3] A temperature

around 60°C is recommended.[3]

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to

induce crystallization.

Collect the off-white solid product by suction filtration.

Wash the crystals with a small amount of cold ethyl acetate or petroleum ether.

Dry the purified product under vacuum.

Ethyl acetate is considered the optimal solvent for recrystallization as it provides a good

balance of yield and purity.[3]

Applications in Research and Drug Development
N-Boc-indole-2-boronic acid is a valuable reagent, primarily used in the synthesis of complex

organic molecules. Its applications stem from the versatile reactivity of the boronic acid

functional group.

Suzuki-Miyaura Cross-Coupling
The most prominent application is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-

winning method for forming carbon-carbon bonds.[5] In this reaction, the boronic acid couples

with an organic halide or triflate in the presence of a palladium catalyst and a base. This

reaction is fundamental in synthesizing biaryl and heteroaryl compounds, which are common

motifs in pharmaceuticals.[5][6]
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling
Materials:

N-Boc-indole-2-boronic acid

Aryl halide (e.g., 4-bromotoluene)
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Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

Base (e.g., K₃PO₄ or Cs₂CO₃)

Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

To a reaction flask, add N-Boc-indole-2-boronic acid (1.2 eq), the aryl halide (1.0 eq), and

the base (2.0-3.0 eq).

Add the palladium catalyst (1-5 mol%).

Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

Add the degassed solvent system.

Heat the reaction mixture (typically 80-110°C) with stirring and monitor by TLC or LC-MS.

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g.,

ethyl acetate), and wash with water and brine.

Dry the organic layer, concentrate, and purify the product using column chromatography.

Other Key Reactions
Beyond Suzuki coupling, this reagent is involved in several other important transformations:

Copper-Catalyzed Trifluoromethylation: Introduction of a trifluoromethyl (CF₃) group, a

crucial moiety in many modern pharmaceuticals for its metabolic stability and lipophilicity.

Palladium-Catalyzed Benzylation: Formation of C-C bonds with benzylic partners.

Homocoupling Reactions: Dimerization of the indole moiety.

The indole scaffold is a privileged structure in medicinal chemistry, and N-Boc-indole-2-
boronic acid serves as a critical precursor for synthesizing a wide range of biologically active

compounds, including enzyme inhibitors and receptor modulators.[3][6][7]
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Stability and Storage
N-Boc-indole-2-boronic acid is moderately stable but requires proper storage to prevent

degradation. It may contain varying amounts of its anhydride, which forms through

intermolecular dehydration.

Storage: Store at -20°C in a tightly sealed container, away from moisture and light.[1]

Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) when possible to

minimize exposure to air and moisture. The compound is hygroscopic.[1]

Stability: The compound is sensitive to high temperatures and can decompose during

purification if overheated.[3]

Safety and Handling
N-Boc-indole-2-boronic acid is classified as a hazardous substance and requires careful

handling.

Table 3: Hazard and Safety Information

Category Information Reference(s)

GHS Pictogram GHS02 (Flame)

Signal Word Warning

Hazard Statements H228: Flammable solid

Precautionary Codes
P210, P240, P241, P280,

P370 + P378

Personal Protective Equipment

(PPE)

Eyeshields, chemical-resistant

gloves, N95 dust mask (US) or

equivalent

First Aid Measures:

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
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Skin Contact: Wash off with soap and plenty of water. Consult a physician.

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a

physician.

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious

person. Rinse mouth with water. Consult a physician.

Always handle this chemical in a well-ventilated area or a fume hood while wearing appropriate

PPE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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